molecular formula C9H7F5 B055251 1-Methyl-4-(pentafluoroethyl)benzene CAS No. 117081-46-6

1-Methyl-4-(pentafluoroethyl)benzene

Cat. No. B055251
Key on ui cas rn: 117081-46-6
M. Wt: 210.14 g/mol
InChI Key: GNYDVGCKILRJRP-UHFFFAOYSA-N
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Patent
US08153622B2

Procedure details

Procedure adapted from Syn. Comm., (1988) 18(9):965-972. A mixture of copper iodide (129 g, 679 mmol), 1-iodo-4-methylbenzene (1) (74 g, 339 mmol) and potassium 2,2,3,3,3-pentafluoropropanoate (120 g, 594 mmol) were dissolved in DMF (500 mL) and heated to 120° C. for 30 minutes and then heated at 160° C. for 4 hours, after which the mixture was allowed to cool to room temperature. Water (200 mL) and ether (200 mL) were added and after stirring for 30 minutes the solids were filtered and washed with ether. The phases were separated and the organic layer was washed with brine/water (3×250 mL). The organic layer was dried and concentrated to yield 1-methyl-4-(perfluoroethyl)benzene (66 g, 92%) as a dark oil.
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
74 g
Type
reactant
Reaction Step Three
Quantity
120 g
Type
reactant
Reaction Step Three
Quantity
129 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
IC1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[F:9][C:10]([F:18])([C:14]([F:17])([F:16])[F:15])[C:11]([O-])=O.[K+].O.CCOCC>CN(C=O)C.[Cu](I)I>[CH3:8][C:5]1[CH:6]=[CH:7][C:11]([C:10]([F:18])([F:9])[C:14]([F:17])([F:16])[F:15])=[CH:3][CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
Quantity
200 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
74 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C
Name
Quantity
120 g
Type
reactant
Smiles
FC(C(=O)[O-])(C(F)(F)F)F.[K+]
Name
Quantity
129 g
Type
catalyst
Smiles
[Cu](I)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
after stirring for 30 minutes the solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 160° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer was washed with brine/water (3×250 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 66 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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